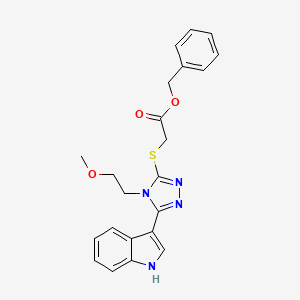

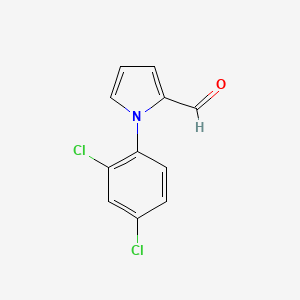

![molecular formula C10H10BrN5OS B2482986 N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 329078-69-5](/img/structure/B2482986.png)

N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from basic aromatic acids or esters, converting them into more complex structures through reactions such as esterification, hydrazide formation, ring closure, and substitution reactions. For example, the synthesis of N-substituted derivatives involves converting benzoic acid into various intermediates, ultimately reacting with N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride to obtain the target compounds (Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide often exhibits a folded conformation. Intramolecular and intermolecular hydrogen bonding play a crucial role in stabilizing these structures. For instance, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides show a folded conformation about the methylene C atom, stabilized by N—H⋯N hydrogen bonds (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving compounds like N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide often include halogenation, nitration, and alkylation. These processes can modify the compound's structure and properties, such as by introducing a divalent sulfur atom bonded to a heterocyclic ring, which significantly alters its chemical behavior (Savchenko et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the applications and handling of these compounds. For example, the synthesis and characterization of BPTES analogs aimed at improving drug-like properties through modifications that enhance aqueous solubility while retaining potency (Shukla et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are influenced by the compound's functional groups and overall structure. Studies on halogenation reactions, for instance, highlight the electrophilic nature of some reactions and the formation of specific derivatives depending on the conditions and reagents used (Jordan & Markwell, 1978).

Applications De Recherche Scientifique

Antimicrobial and Hemolytic Agents

N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides, closely related to the compound , have been synthesized and found to exhibit antimicrobial and hemolytic activity. These compounds, including variants like 6h, show potential against various microbial species and are characterized by less toxicity, making them suitable for biological screening and application trials (Rehman et al., 2016).

Anticancer Agents

Compounds structurally similar to the given chemical, such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have been synthesized and evaluated for their anticancer activity. Certain derivatives demonstrated high selectivity and induced apoptosis in human lung adenocarcinoma cells, suggesting their potential as anticancer agents (Evren et al., 2019).

Antimicrobial Agents

A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamides have been synthesized, showing significant in vitro antibacterial and antifungal activities. These compounds, related to the one , demonstrate the potential for use as antimicrobial agents (Baviskar et al., 2013).

Antioxidant Activity

Pyrazole-acetamide derivatives have shown significant antioxidant activity. Complexes derived from these compounds have been synthesized and characterized, displaying considerable antioxidant properties in vitro. This research indicates the potential of structurally related compounds in antioxidant applications (Chkirate et al., 2019).

Propriétés

IUPAC Name |

N-(2-bromophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN5OS/c1-16-10(13-14-15-16)18-6-9(17)12-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBORCDHRBILGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

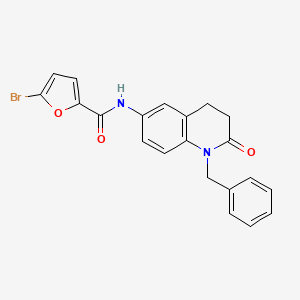

![3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2482905.png)

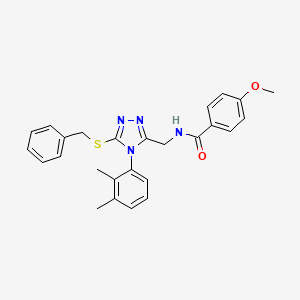

![9-(4-isopropylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2482907.png)

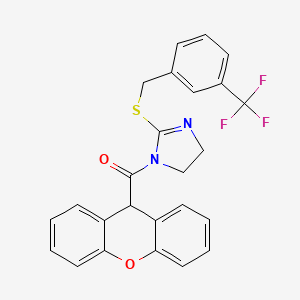

![1-(3-Acetyl-phenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2482909.png)

![[3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol](/img/structure/B2482914.png)

![4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2482915.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)